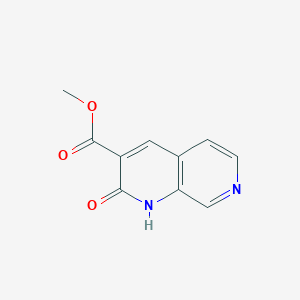

Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 2-oxo-1H-1,7-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-4-6-2-3-11-5-8(6)12-9(7)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMIAKGHPSCWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=NC=C2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676354 | |

| Record name | Methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124194-67-7 | |

| Record name | Methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Enduring Significance of the 1,7-Naphthyridine Core

An In-depth Technical Guide to the Synthesis of 1,7-Naphthyridines: A Historical and Mechanistic Perspective

The 1,7-naphthyridine scaffold, a bicyclic aromatic heterocycle composed of two fused pyridine rings, represents a privileged structure in the landscape of medicinal chemistry and materials science.[1][2] Its unique electronic properties and rigid, planar geometry make it an ideal pharmacophore for interacting with a diverse array of biological targets. Consequently, 1,7-naphthyridine derivatives have emerged as potent inhibitors of key enzymes like Tumor Progression Loci-2 (Tpl2) kinase for treating rheumatoid arthritis, and have demonstrated significant potential as anticancer and antiparasitic agents.[1]

Despite its importance, the synthesis of the 1,7-naphthyridine system has historically presented considerable challenges, particularly when compared to its more accessible 1,8- and 1,5-isomers.[3] The electronic nature of the pyridine ring often leads to difficulties in achieving regioselective functionalization and cyclization. This guide provides a comprehensive exploration of the historical evolution of 1,7-naphthyridine synthesis, tracing the journey from harsh, classical cyclocondensations to the elegant and highly efficient catalytic methods of the modern era. We will delve into the mechanistic underpinnings of these transformations, explaining the causality behind experimental choices and providing field-proven protocols for key synthetic routes.

Part I: The Classical Era - Forging the Core with Fire and Acid

The foundational syntheses of the 1,7-naphthyridine ring system were born from the well-established methodologies used for quinoline synthesis. These classical approaches, while groundbreaking for their time, are often characterized by aggressive reaction conditions, limited substrate scope, and challenges in controlling regiochemistry.

The Skraup and Doebner-von Miller Reactions: The Brute-Force Approach

The Skraup synthesis and its close relative, the Doebner-von Miller reaction, represent the earliest attempts to construct the naphthyridine skeleton. The core principle involves the reaction of an aminopyridine with a three-carbon electrophilic synthon.

Causality and Mechanistic Insight: The Skraup reaction utilizes glycerol, which dehydrates in situ under the harsh influence of concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. The Doebner-von Miller reaction employs pre-formed α,β-unsaturated aldehydes or ketones.[4] The reaction cascade begins with a Michael addition of the exocyclic amino group of 3-aminopyridine to the activated double bond. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (cyclization) onto the electron-rich pyridine ring, and a final oxidation step to furnish the aromatic 1,7-naphthyridine product.[5][6]

The primary challenge is regioselectivity . 3-Aminopyridine possesses two potentially nucleophilic carbon atoms for cyclization: C-2 and C-4. Cyclization at C-4 yields the desired 1,7-naphthyridine, while cyclization at C-2 leads to the isomeric 1,5-naphthyridine. The electronic influence of the ring nitrogen directs cyclization, but the harsh conditions often lead to mixtures of isomers, resulting in low yields of the desired product.[7]

Caption: General mechanism of the Skraup synthesis for 1,7-naphthyridines.

The Friedländer Annulation: A Leap in Regiocontrol

The Friedländer synthesis offered a significant improvement in elegance and efficiency. This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group (e.g., a ketone, ester, or nitrile).[8]

Causality and Mechanistic Insight: To synthesize a 1,7-naphthyridine, the required starting material is a 3-amino-4-formylpyridine (or a related 4-acyl derivative). The reaction is typically catalyzed by either an acid or a base. The mechanism proceeds via an initial aldol condensation or Schiff base formation, followed by a cyclodehydration to form the new pyridine ring.[8][9]

The key advantage of the Friedländer synthesis is its unambiguous regiochemical outcome . Because the amino and carbonyl groups are pre-installed on the pyridine ring in a specific ortho relationship, cyclization can only occur in one direction, exclusively forming the 1,7-naphthyridine skeleton. This circumvents the major drawback of the Skraup-type reactions.[10] However, the main limitation shifts to the synthesis of the requisite 3-amino-4-formylpyridine precursors, which can be a multi-step and challenging process itself.[11]

Caption: The Friedländer annulation pathway for 1,7-naphthyridine synthesis.

Experimental Protocol: A Classic Friedländer Synthesis

The following protocol describes the synthesis of 6-amino-8-bromo-1,7-naphthyridine from 2-cyano-3-pyridylacetonitrile, a variation that proceeds through a cyclization induced by hydrogen bromide.[1]

Step 1: Cyclization to form 6-Amino-8-bromo-1,7-naphthyridine

-

Dissolve 1.1 g of 2-cyano-3-pyridylacetonitrile in 75 mL of dry ether in a three-necked flask equipped with a gas inlet tube and a calcium chloride drying tube.

-

Cool the solution to a temperature between -5°C and 0°C using an ice-salt bath.

-

Bubble anhydrous hydrogen bromide gas through the solution for 2 hours.

-

Immediately pour the resulting mixture into a beaker containing an excess of sodium bicarbonate solution to neutralize the acid.

-

Filter the yellow precipitate that forms, wash it with several small portions of water, and dry the solid under vacuum.

-

This yields approximately 1.25 g (72.7%) of crude 6-amino-8-bromo-1,7-naphthyridine.

-

Recrystallization from a chloroform-benzene mixture can be performed to obtain yellow prisms for analytical purity.

Part II: The Modern Era - Precision, Efficiency, and Diversity

The late 20th and early 21st centuries witnessed a paradigm shift in organic synthesis, driven by the advent of transition metal catalysis. These modern methods have revolutionized the construction of 1,7-naphthyridines, enabling the synthesis of highly complex and diversely functionalized derivatives under mild conditions.

Catalytic and Multicomponent Reactions (MCRs)

Modern synthetic chemistry prioritizes efficiency, atom economy, and environmental sustainability ("green chemistry"). Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields for naphthyridine synthesis.[1]

Causality and Mechanistic Insight: More recently, metal-catalyzed approaches have gained prominence. For instance, silver-catalyzed methods can facilitate the synthesis of functionalized 1,7-naphthyridines from ortho-alkynyl aldehyde scaffolds under mild conditions, tolerating a wide range of functional groups.[12] The silver catalyst activates the alkyne moiety, promoting a cascade of intramolecular reactions that efficiently construct the heterocyclic core.

One-pot multicomponent reactions (MCRs) represent a particularly powerful modern strategy.[2][13] These reactions combine three or more starting materials in a single operation to form a complex product, minimizing waste and purification steps. Various MCRs have been developed for different naphthyridine isomers, highlighting the field's focus on building molecular complexity rapidly and efficiently.[14]

Cross-Coupling Strategies: A Modular Approach

Perhaps the most versatile modern approach involves building the 1,7-naphthyridine core through a sequence of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) followed by a final ring-closing step.

Causality and Mechanistic Insight: This modular strategy offers unparalleled control. A synthetic chemist can start with a simple, appropriately substituted pyridine precursor and sequentially "install" the necessary fragments for the second ring. For example, a 3-amino-4-halopyridine can undergo a Sonogashira coupling with a terminal alkyne. The resulting 3-amino-4-alkynylpyridine is then perfectly poised for an intramolecular cyclization (e.g., a 6-endo-dig cyclization), often promoted by a different catalyst, to form the 1,7-naphthyridine ring. This approach allows for the precise placement of a wide variety of substituents, which is crucial for tuning the properties of the final molecule in drug discovery programs.[15]

Caption: A modern, modular workflow for 1,7-naphthyridine synthesis.

Data Summary: A Comparative Overview of Synthetic Methodologies

The table below summarizes the evolution of 1,7-naphthyridine synthesis, highlighting the key features of each major approach.

| Method | Era | Typical Starting Materials | Key Reagents/Catalysts | Advantages | Limitations | Representative Yields |

| Skraup / Doebner | Classical | 3-Aminopyridine, Glycerol, α,β-Unsaturated Carbonyls | H₂SO₄, As₂O₅ (oxidant) | Uses simple, inexpensive starting materials. | Harsh conditions, low yields, poor regioselectivity, toxic reagents. | 10-30% |

| Friedländer | Classical | 3-Amino-4-acylpyridines, Active Methylene Compounds | Acid or Base (e.g., KOH, p-TsOH) | Excellent regiocontrol, generally milder than Skraup. | Precursor synthesis can be difficult and lengthy. | 50-80% |

| Catalytic Cyclization | Modern | Functionalized Pyridines (e.g., alkynyl aldehydes) | Transition Metals (e.g., Ag, Cu, Pd) | Mild conditions, high functional group tolerance, good yields. | Requires more advanced, specifically designed precursors. | 60-96%[12] |

| MCRs | Modern | Aldehydes, Amines, Dicarbonyls, etc. | Various catalysts (e.g., CAN, L-proline) | High efficiency, atom economy, operational simplicity. | Scope can be limited to specific substitution patterns. | 70-95%[14] |

Conclusion and Future Outlook

The history of 1,7-naphthyridine synthesis is a compelling narrative of progress in chemical science. The journey from the brutal, low-yielding conditions of the Skraup reaction to the precision and elegance of modern catalytic and multicomponent strategies is a testament to the ingenuity of organic chemists. Early methods successfully established the existence and fundamental chemistry of the 1,7-naphthyridine core, while the Friedländer annulation provided the first truly reliable route for its regiocontrolled synthesis.

Today, the field is dominated by methods that offer unparalleled control over molecular architecture. Transition metal-catalyzed cross-coupling and cyclization reactions have made previously inaccessible, highly substituted 1,7-naphthyridines readily available, fueling their exploration in drug discovery and materials science.[16][17]

Looking ahead, the future of 1,7-naphthyridine synthesis will likely focus on several key areas:

-

Green Chemistry: Developing protocols that use non-toxic, renewable solvents and catalysts, and further minimize waste.

-

C-H Activation: Directly functionalizing the C-H bonds of the naphthyridine core or its precursors to avoid the need for pre-functionalized starting materials.

-

Asymmetric Synthesis: Creating chiral, enantiopure 1,7-naphthyridine derivatives for applications as chiral ligands or stereospecific pharmaceuticals.

The continued evolution of synthetic methodology will undoubtedly unlock new applications for this versatile heterocyclic scaffold, ensuring its relevance to researchers, scientists, and drug development professionals for years to come.

References

-

Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2023). MDPI. [Link]

-

Srivastava, K.P., Singh, I., & Kumari, A. (2014). Efficient and Eco-friendly Synthesis of 1,7-Naphthyridines. International Journal of Chemical and Physical Sciences. [Link]

-

Synthesis of naphthyridines and phenanthrolines using catalysts based on transition and rare-earth metals. (2010). ResearchGate. [Link]

-

Baumgarten, H. E., & Cook, K. C. (1957). Naphthyridines. II. Synthesis of 1,7-Naphthyridines by Borsche Synthesis. The Journal of Organic Chemistry. [Link]

-

Darakshan, & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

-

van der Plas, H. C., & Wozniak, M. (1982). Advances in the chemistry of 1,7-naphthyridine. HETEROCYCLES. [Link]

-

Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. (2023). ResearchGate. [Link]

-

Dormer, P. G., et al. (2003). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. [Link]

-

Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P®) under mild conditions. (2014). ResearchGate. [Link]

-

Darakshan, & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

-

Val C, et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. [Link]

-

Val C, et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

Product Class 8: Naphthyridines. Science of Synthesis. [Link]

-

Friedländer synthesis. Wikipedia. [Link]

- Method for synthesizing 1,7-naphthyridine derivative. (2021).

-

Mogilaiah, K., et al. (2015). CeCl3.7H2O CATALYZED FRIEDLANDER SYNTHESIS OF 1,8-NAPHTHYRIDINES UNDER SOLVENT-FREE GRINDING CONDITIONS. Rasayan J. Chem. [Link]

-

Scheme 1: Synthetic route for naphthyridine derivatives Synthesis of... (2015). ResearchGate. [Link]

-

Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. (2022). PubMed. [Link]

-

Darakshan, & Parvin, T. (2025). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link]

-

Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. PubMed. [Link]

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2024). The Journal of Organic Chemistry. [Link]

-

The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. (1964). Oregon State University. [Link]

-

Doebner–Miller reaction. Wikipedia. [Link]

-

Witek, S., & Bielawski, K. (1971). Synthesis of substituted 1,5- and 1,7-naphthyridines and related lactams. The Journal of Organic Chemistry. [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

Sources

- 1. ijcps.org [ijcps.org]

- 2. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. connectjournals.com [connectjournals.com]

- 10. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]

- 11. WO2021120953A1 - Method for synthesizing 1,7-naphthyridine derivative - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Naphthyridine Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthyridine core, a bicyclic heterocycle composed of two fused pyridine rings, stands as a "privileged scaffold" in medicinal chemistry. Its inherent structural features and synthetic tractability have led to the discovery of a multitude of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive exploration of the discovery of novel naphthyridine cores, from rational design and synthesis to biological evaluation and structure-activity relationship (SAR) elucidation. We will delve into the causality behind experimental choices, present detailed protocols for key synthetic and biological assays, and visualize complex pathways and workflows to empower researchers in their quest for novel therapeutics.

The Strategic Importance of the Naphthyridine Scaffold

Naphthyridines exist as six distinct isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-), each offering a unique three-dimensional arrangement of nitrogen atoms and hydrogen bond donor/acceptor capabilities. This structural diversity allows for fine-tuning of physicochemical properties and molecular interactions with biological targets.[1][2] The historical success of naphthyridine-based drugs, such as the antibacterial agent nalidixic acid, has cemented its status as a valuable starting point for drug discovery campaigns.[3] Modern research continues to uncover novel naphthyridine derivatives with potent activities against a range of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][4]

Crafting the Core: Synthetic Strategies for Novel Naphthyridines

The ability to efficiently synthesize diverse libraries of naphthyridine derivatives is paramount to successful drug discovery. Both classical and modern synthetic methodologies are employed to access these valuable scaffolds.

Classical Approaches: Time-Tested and Robust

Traditional methods for constructing the naphthyridine core remain relevant for their reliability and scalability.

-

Skraup Reaction: This reaction utilizes glycerol and an aminopyridine in the presence of an oxidizing agent to construct the second pyridine ring. It is a powerful tool for the synthesis of 1,5-naphthyridines.[5]

-

Gould-Jacobs Reaction: This method involves the condensation of an aminopyridine with an alkoxymethylenemalonic ester, followed by thermal cyclization to yield 4-hydroxy-1,5-naphthyridine derivatives.[5]

-

Friedländer Annulation: This versatile reaction condenses a 2-amino-3-formylpyridine with a compound containing an activated methylene group to form the naphthyridine ring system.[6]

Modern Innovations: Efficiency and Diversity through Multicomponent Reactions (MCRs)

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient strategy for generating molecular complexity and diversity in a single synthetic step.[7] These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of compounds for screening.

A notable example is the three-component synthesis of 1,8-naphthyridine derivatives. This reaction combines a substituted 2-aminopyridine, an aldehyde, and a methylene-active compound like malononitrile or ethyl cyanoacetate.[8]

-

Reaction Setup: To a solution of a substituted 2-aminopyridine (1 mmol) and an aldehyde (1 mmol) in acetonitrile (10 mL), add malononitrile (1 mmol) and a catalytic amount of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA).

-

Reaction Execution: Stir the reaction mixture at room temperature for the appropriate time (typically 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from ethanol to afford the desired 1,8-naphthyridine derivative.

Biological Frontiers: Naphthyridines in Drug Discovery

The diverse biological activities of naphthyridine derivatives make them attractive candidates for targeting a wide range of diseases.

Anticancer Activity: A Multifaceted Approach

Naphthyridines have demonstrated significant potential as anticancer agents through various mechanisms of action.

-

Kinase Inhibition: Many naphthyridine derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

-

c-Met Kinase: The 1,6-naphthyridine scaffold has been successfully exploited to develop inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[3][9] Structure-activity relationship studies have shown that substitution at the N-1, N-3, and C-5 positions of an imidazo[4,5-h][1][4]naphthyridin-2(3H)-one core is critical for potent c-Met inhibition.[9]

-

Spleen Tyrosine Kinase (Syk): Novel 5,7-disubstituted[1][4]naphthyridines have been identified as potent inhibitors of Spleen Tyrosine Kinase (Syk), a key mediator of signaling in hematopoietic cells.[1] SAR studies revealed that a 7-aryl group and a 5-aminoalkylamino substituent are crucial for high potency.[1]

-

-

Wnt Signaling Pathway Inhibition: The naturally occurring 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to inhibit the Wnt signaling pathway, a critical pathway in the development and progression of colorectal cancer.[10][11] This inhibition leads to cell cycle arrest and reduced tumor growth.[10]

Antimicrobial and Antiviral Activity

The naphthyridine scaffold is a well-established pharmacophore in the development of anti-infective agents. The quinolone antibiotics, which feature a 1,8-naphthyridine core, are a prime example.[2] Research is ongoing to develop novel naphthyridine derivatives with activity against drug-resistant bacteria and viruses. For instance, 2,4-disubstituted-1,6- and 1,7-naphthyridine derivatives have shown promising activity against HIV-1 reverse transcriptase.[5]

Evaluating Biological Activity: A Practical Guide

The discovery of novel naphthyridine cores relies on robust and reproducible biological assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[4][12][13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the naphthyridine derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Quantitative Data Presentation

The results of biological assays should be presented in a clear and concise manner to facilitate comparison and analysis.

| Compound | Naphthyridine Core | Target | Cell Line | IC50 (µM) | Reference |

| Bisleuconothine A | 1,7-Naphthyridine | Wnt Signaling | SW480 (Colon) | 2.74 | [10] |

| HCT116 (Colon) | 3.18 | [10] | |||

| HT29 (Colon) | 1.09 | [10] | |||

| Compound 2t | 1,6-Naphthyridine | c-Met Kinase | - | 2.6 | [12] |

| Compound 17a | 1,7-Naphthyridine | Unknown | MOLT-3 (Leukemia) | 9.1 | [5] |

| HeLa (Cervical) | 13.2 | [5] | |||

| HL-60 (Leukemia) | 8.9 | [5] |

Structure-Activity Relationships (SAR): Guiding Lead Optimization

Understanding the relationship between the chemical structure of a naphthyridine derivative and its biological activity is crucial for rational drug design and lead optimization.

For example, in the development of 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors, a comprehensive SAR study revealed that:

-

An N-1 alkyl substituent with a terminal free amino group is essential for activity.[9]

-

A hydrophobic substituted benzyl group at the N-3 position is favored.[9]

-

The tricyclic core is necessary for retaining effective c-Met inhibition.[9]

-

Introduction of a 4′-carboxamide phenoxy group at the C-5 position significantly improves potency.[9]

These insights provide a roadmap for medicinal chemists to design and synthesize new analogs with improved efficacy and drug-like properties.

Conclusion and Future Directions

The naphthyridine scaffold continues to be a rich source of novel therapeutic agents. The convergence of modern synthetic methods, robust biological screening platforms, and a deep understanding of structure-activity relationships will undoubtedly lead to the discovery of the next generation of naphthyridine-based drugs. Future research will likely focus on exploring new areas of chemical space through the development of novel synthetic methodologies, identifying new biological targets for naphthyridine derivatives, and applying computational tools to accelerate the drug discovery process.

References

-

[discovery and SAR study of 1H-imidazo[4,5-h][1][4]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing)]([Link])

-

[An expeditious and efficient synthesis of highly functionalized[1][4]-naphthyridines under catalyst-free conditions in aqueous medium - PubMed]([Link])

Sources

- 1. Discovery and SAR of novel Naphthyridines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of orally available naphthyridine protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides [organic-chemistry.org]

- 9. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. atcc.org [atcc.org]

spectroscopic characterization of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine scaffold is a privileged heterocyclic aromatic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1] As a key pharmacophore, its derivatives have demonstrated a wide spectrum of biological activities, including potential applications as anticancer, anti-inflammatory, and central nervous system (CNS) agents.[1][2] The precise substitution pattern on the naphthyridine core is critical for modulating its pharmacological profile, making unambiguous structural confirmation paramount.

This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required for the structural elucidation and characterization of a specific derivative: This compound . Our focus extends beyond mere data presentation to explain the causality behind experimental choices and the logic of spectral interpretation, ensuring a self-validating approach to characterization. This document is designed to serve as a practical reference for researchers engaged in the synthesis and development of novel heterocyclic compounds.

Molecular Structure and Physicochemical Properties

The foundational step in any characterization is understanding the molecule's basic properties. The structure consists of a 1,7-naphthyridine core, a hydroxyl group at position 2 (which exists in tautomeric equilibrium with its keto form), and a methyl carboxylate group at position 3.

Structure:

-

IUPAC Name: methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate[]

-

Synonyms: this compound[4]

-

Tautomerism: This compound exhibits keto-enol tautomerism, predominantly existing as the keto (amide) tautomer, Methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate. This is a crucial consideration for spectral interpretation.

An integrated workflow for spectroscopic characterization.

References

- Potential Biological Activities of 1,7-Naphthyridine Derivatives: A Technical Guide. (n.d.). Benchchem.

- SYNTHESES AND SPECTRA OF NAPHTHYRIDINES. (n.d.). bac-lac.gc.ca.

- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. (n.d.). MDPI.

- Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (n.d.). National Institutes of Health.

- This compound 1124194-67-7. (n.d.). Guidechem.

- This compound - CAS 1124194-67-7. (n.d.). BOC Sciences.

- This compound. (n.d.). CymitQuimica.

- 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. (n.d.). NC State University Libraries.

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- 1,6-NAPHTHYRIDINE(253-72-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- 1,8-Naphthyridine(254-60-4) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate

Foreword: The Structural Elucidation of a Privileged Scaffold

The 1,7-naphthyridine core is a significant heterocyclic scaffold in medicinal chemistry, appearing in a range of compounds with diverse biological activities. Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate (CAS 1124194-67-7) serves as a key intermediate in the synthesis of novel therapeutic agents, including potential DNA polymerase theta inhibitors for cancer treatment.[] A precise and unambiguous structural characterization is paramount for its use in drug development and scientific research. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Foundational Principles: Understanding the 1,7-Naphthyridine System

The interpretation of the NMR spectra of this compound is predicated on a foundational understanding of its core structure and the electronic effects of its substituents. The 1,7-naphthyridine ring system is a nitrogen-containing heterocycle, and the positions of the nitrogen atoms significantly influence the chemical shifts of the ring protons and carbons.

A critical consideration for this molecule is the existence of tautomerism. The 2-hydroxy-naphthyridine moiety can exist in equilibrium between the enol (2-hydroxy) and keto (2-oxo) forms.[2][3] This equilibrium can be influenced by factors such as the solvent, temperature, and pH. The predominant tautomeric form will dictate the observed NMR spectrum. Spectroscopic data for related hydroxy-substituted aza-aromatic systems often indicate a preference for the keto tautomer in solution.[3] This guide will proceed with the analysis based on the likely predominant 2-oxo tautomer, Methyl 2-oxo-1,2-dihydro-1,7-naphthyridine-3-carboxylate, while also discussing the spectral features that would be expected for the hydroxy tautomer.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the analysis of this compound.

Sample Preparation

-

Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent.[4] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds and its potential to engage in hydrogen bonding, which can provide valuable spectral information. Deuterated chloroform (CDCl₃) is another common option.

-

Internal Standard: The use of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing (δ = 0.00 ppm). For aqueous-based solvents, 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used.

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended for optimal signal dispersion.[4][5]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical number of scans: 16-64.[4]

-

A relaxation delay of 1-2 seconds is generally sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

-

2D NMR Experiments: To aid in definitive signal assignments, the following two-dimensional NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which can help confirm stereochemistry and assignments.

-

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of this compound (in its 2-oxo tautomeric form) in DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, and the N-H proton. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.

Predicted Chemical Shifts and Coupling Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4 | 8.2 - 8.5 | s | - | This proton is adjacent to the electron-withdrawing carbonyl group and the ring nitrogen, leading to a significant downfield shift. It is expected to be a singlet as there are no adjacent protons. |

| H5 | 7.8 - 8.1 | d | 8.0 - 9.0 | This proton is part of the second aromatic ring and is expected to show a doublet splitting due to coupling with H6. |

| H6 | 7.2 - 7.5 | dd | 8.0 - 9.0, 4.0 - 5.0 | This proton will be a doublet of doublets due to coupling with both H5 and H8. |

| H8 | 8.8 - 9.1 | d | 4.0 - 5.0 | The position adjacent to a nitrogen atom in a pyridine-like ring typically results in a downfield chemical shift. It will appear as a doublet due to coupling with H6. |

| OCH₃ | 3.8 - 4.0 | s | - | The methyl protons of the ester group will appear as a singlet in a typical region for such functional groups.[6] |

| NH | 11.0 - 12.0 | br s | - | The amide-like proton in the 2-oxo form is expected to be significantly downfield and may be broad due to hydrogen bonding and exchange.[7] |

Visualization of Predicted ¹H NMR Coupling Network

Caption: Predicted ¹H-¹H coupling network for the major tautomer.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments and their electronic nature. The chemical shifts are predicted based on general values for aromatic and heteroaromatic systems, as well as the influence of the substituents.[8][9][10]

Predicted Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 160 - 165 | The carbonyl carbon of the amide-like system is expected in this region. |

| C3 | 110 - 115 | This carbon is attached to the electron-withdrawing carboxylate group. |

| C4 | 145 - 150 | An aromatic carbon adjacent to a nitrogen atom and conjugated with a carbonyl group will be significantly downfield. |

| C4a | 120 - 125 | A quaternary carbon at the ring junction. |

| C5 | 130 - 135 | Aromatic CH carbon. |

| C6 | 118 - 122 | Aromatic CH carbon. |

| C8 | 150 - 155 | Aromatic CH carbon adjacent to a nitrogen atom. |

| C8a | 148 - 152 | Quaternary carbon adjacent to a nitrogen atom. |

| C=O (ester) | 165 - 170 | The carbonyl carbon of the methyl ester. |

| OCH₃ | 50 - 55 | The methyl carbon of the ester group.[10] |

Workflow for Structural Confirmation

Caption: Workflow for complete structural elucidation using 1D and 2D NMR.

The Impact of Tautomerism on NMR Spectra

If the 2-hydroxy tautomer is present in a significant concentration, the NMR spectra will show a different set of signals. Key differences would include:

-

¹H NMR: The absence of an N-H proton signal and the appearance of a broad O-H proton signal, likely in the range of 9-11 ppm. The chemical shifts of the aromatic protons, particularly H8, would be shifted upfield compared to the 2-oxo form due to the increased electron density of the aromatic system.

-

¹³C NMR: The C2 signal would shift significantly upfield into the aromatic region (around 155-160 ppm), characteristic of a carbon attached to a hydroxyl group in an aromatic ring, rather than a carbonyl carbon.

In cases of intermediate exchange between tautomers, broadened peaks may be observed. Temperature-dependent NMR studies can be a valuable tool to investigate the dynamics of such an equilibrium.

Conclusion and Future Outlook

The comprehensive ¹H and ¹³C NMR analysis of this compound, supported by two-dimensional correlation experiments, provides an unambiguous confirmation of its chemical structure. A thorough understanding of its spectral features, including the potential for tautomerism, is crucial for quality control, reaction monitoring, and the rational design of new derivatives in drug discovery programs. The predicted data and analytical workflow presented in this guide offer a robust framework for researchers working with this important class of heterocyclic compounds.

References

-

MDPI. Spectral Characteristics of 2,7-Naphthyridines. Available from: [Link]

- One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (2025). Chem Rev Lett, 8, 1069-1079.

-

National Institutes of Health. Molecular Recognition Studies on Naphthyridine Derivatives. Available from: [Link]

-

ResearchGate. 1,6- and 1,7-naphthyridines III . 13 C-NMR analysis of some hydroxy derivatives. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Hydrogen-bond-driven dimers of naphthyridine derivatives for selective identification of DNA G-quadruplex. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Available from: [Link]

-

MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Available from: [Link]

- Synthesis and keto-enol tautomerism in N-(2-hydroxy-1-naphthylidene)anils. (2025). Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 1-10.

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

- Google Patents. US3590036A - Naphthyridine-3-carboxylic acids,their derivatives and preparation thereof.

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

National Institutes of Health. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Available from: [Link]

- Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives by liquid chromatography. (2014). Journal of Chemical Sciences, 126(1), 213-225.

-

SciSpace. Keto- Enol Tautomerism of 2-Hydroxy Naphthylideneaniline with Lanthanide Shift Reagent Pr(fod) in. Available from: [Link]

-

National Institutes of Health. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Available from: [Link]

-

Chemguide. interpreting C-13 NMR spectra. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Available from: [Link]

- Tautomerism of 4,4′-dihydroxy-1,1′-naphthaldazine studied by experimental and theoretical methods. (2013). Journal of Molecular Structure, 1033, 134-140.

-

PubMed. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][4][11]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Available from: [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. rsc.org [rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Spectral Characteristics of 2,7-Naphthyridines [mdpi.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometry fragmentation behavior of methyl 2-hydroxy-1,7-naphthyridine-3-carboxylate, a heterocyclic compound of interest to researchers and drug development professionals. In the absence of extensive published fragmentation data for this specific molecule, this guide leverages fundamental principles of mass spectrometry and draws parallels from the known fragmentation patterns of analogous structures, including naphthyridines, aromatic esters, and hydroxy-substituted heterocyclic systems. We will explore the expected ionization behavior, propose a detailed fragmentation pathway under electrospray ionization (ESI) conditions, and provide a robust experimental protocol for acquiring high-resolution mass spectrometry data. This document is designed to serve as a practical resource for scientists involved in the structural elucidation and characterization of novel naphthyridine derivatives.

Introduction: The Significance of Naphthyridine Scaffolds and the Role of Mass Spectrometry

The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The precise structural characterization of these molecules is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. Mass spectrometry is an indispensable tool in this regard, offering high sensitivity and detailed structural information based on the fragmentation patterns of a molecule.[1][2] This guide will focus on predicting and interpreting the mass spectral behavior of this compound (Molecular Formula: C₁₀H₈N₂O₃, Molecular Weight: 204.18 g/mol ).[3]

Predicted Mass Spectrum and Fragmentation Pathways

Based on the structure of this compound, we can anticipate its behavior under positive ion electrospray ionization mass spectrometry (ESI-MS). The presence of two nitrogen atoms in the naphthyridine ring system makes it readily susceptible to protonation, leading to a prominent protonated molecular ion [M+H]⁺ at m/z 205.

The fragmentation of this protonated molecule is expected to be driven by the presence of the ester and hydroxyl functional groups, as well as the inherent stability of the aromatic naphthyridine core. Aromatic systems are known to produce strong molecular ion peaks due to their stable structure.[4]

Proposed Fragmentation Pathway:

The most likely initial fragmentation steps involve the loss of small, stable neutral molecules from the ester and hydroxyl groups.

-

Loss of Methanol (CH₃OH): A common fragmentation pathway for methyl esters, particularly when a nearby functional group can facilitate a rearrangement, is the loss of methanol (32 Da). This would lead to a fragment ion at m/z 173.

-

Loss of the Methoxy Radical (•OCH₃): Cleavage of the ester can also result in the loss of a methoxy radical (31 Da), yielding an acylium ion at m/z 174. This is a well-documented fragmentation for methyl esters.

-

Decarboxylation (Loss of CO₂): Following the loss of the methyl group from the ester, the resulting carboxylic acid could undergo decarboxylation, losing carbon dioxide (44 Da) to produce an ion at m/z 161.

-

Loss of Carbon Monoxide (CO): Heterocyclic compounds containing carbonyl groups often exhibit the loss of carbon monoxide (28 Da). This could occur from the 2-hydroxy (or its tautomeric 2-oxo form) position, leading to a fragment at m/z 177.

A proposed fragmentation pathway is visualized in the following diagram:

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Summary of Predicted Fragment Ions:

| m/z | Proposed Formula | Proposed Loss | Notes |

| 205 | [C₁₀H₉N₂O₃]⁺ | - | Protonated Molecular Ion [M+H]⁺ |

| 177 | [C₉H₉N₂O₂]⁺ | CO | Loss of carbon monoxide from the pyridinone ring. |

| 174 | [C₉H₇N₂O₂]⁺ | •OCH₃ | Loss of the methoxy radical from the ester. |

| 173 | [C₉H₅N₂O₂]⁺ | CH₃OH | Loss of methanol from the ester group. |

| 146 | [C₈H₇N₂O]⁺ | •CO₂CH₃ | Loss of the entire carbomethoxy group. |

| 118 | [C₇H₇N₂]⁺ | CO | Subsequent loss of carbon monoxide. |

Experimental Protocol for High-Resolution Mass Spectrometry Analysis

To obtain reliable and accurate mass spectrometry data for this compound, the following experimental protocol is recommended.

3.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the analyte from potential impurities.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The exact gradient should be optimized for the specific compound and system.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

3.3. Mass Spectrometry Parameters (ESI-QTOF or ESI-Orbitrap)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5-4.5 kV.

-

Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

-

Nebulizer Gas Pressure: 30-50 psi.

-

Mass Range: m/z 50-500.

-

Data Acquisition:

-

MS1 (Full Scan): Acquire full scan data to identify the protonated molecular ion.

-

MS2 (Tandem MS): Perform fragmentation analysis (MS/MS) on the precursor ion (m/z 205). Use a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

-

Experimental Workflow Diagram:

Caption: A comprehensive workflow for the LC-MS/MS analysis of this compound.

Conclusion and Future Perspectives

This guide provides a detailed theoretical framework for understanding the mass spectrometry fragmentation of this compound. The proposed fragmentation pathways, based on established chemical principles, offer a solid starting point for the interpretation of experimental data. The provided experimental protocol outlines a robust method for acquiring high-quality mass spectra. As new derivatives of the 1,7-naphthyridine scaffold are synthesized, the principles and methodologies described herein will be invaluable for their structural characterization and will support the advancement of drug discovery programs targeting this important class of heterocyclic compounds.

References

-

Mass Spectrometry of Heterocyclic Compounds. (1971). DTIC. Retrieved from [Link]

- Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376.

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- MDPI. (2021). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Molecules, 26(15), 4496.

-

PubChem. (n.d.). 1,7-Naphthyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,7-Naphthyridine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Tautomerism in 2-Hydroxy-1,7-Naphthyridine Derivatives

Abstract

The 1,7-naphthyridine scaffold is a significant pharmacophore in modern drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1][2] A critical, yet often nuanced, aspect of their chemistry is the phenomenon of tautomerism, specifically the keto-enol equilibrium in 2-hydroxy-1,7-naphthyridine derivatives. This guide provides a comprehensive exploration of this tautomerism, delving into the structural and environmental factors that govern the equilibrium. We will present detailed experimental protocols for the characterization of these tautomeric forms and discuss the profound implications of this dynamic process on the biological activity and physicochemical properties of these compounds, offering a vital resource for researchers in medicinal chemistry and drug development.

Foundational Principles: The Keto-Enol Tautomerism of 2-Hydroxy-1,7-Naphthyridines

Tautomers are constitutional isomers that readily interconvert, and the equilibrium between them is a dynamic process.[3][4][5] In the case of 2-hydroxy-1,7-naphthyridine, the core of our discussion, the tautomeric equilibrium exists between the aromatic enol form (2-hydroxy-1,7-naphthyridine) and the non-aromatic keto form (1,7-naphthyridin-2(1H)-one). This equilibrium is not a mere academic curiosity; the predominant tautomeric form dictates the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution, all of which are critical determinants of its interaction with biological targets.

The interconversion between the keto and enol forms involves the migration of a proton and a concurrent shift of double bonds.[3] This process can be catalyzed by both acids and bases.[3] Generally, the keto form is thermodynamically more stable for simple ketones and aldehydes.[6] However, in heterocyclic systems like 2-hydroxy-1,7-naphthyridine, the energetic landscape is more complex, with factors such as aromaticity, intramolecular hydrogen bonding, and solvent interactions playing a pivotal role in shifting the equilibrium.[3][7]

Caption: The dynamic equilibrium between the keto and enol tautomers of 2-hydroxy-1,7-naphthyridine.

Elucidating the Equilibrium: Experimental and Computational Strategies

Determining the position of the tautomeric equilibrium is paramount for understanding the structure-activity relationship (SAR) of 2-hydroxy-1,7-naphthyridine derivatives. A multi-faceted approach, combining spectroscopic techniques and computational modeling, provides the most comprehensive picture.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR are powerful tools for studying tautomerism.[8][9][10] The chemical shifts of protons and carbons are highly sensitive to their electronic environment. In a tautomeric mixture, distinct sets of signals for each tautomer can often be observed, allowing for their quantitative determination by integrating the respective peak areas.[6] For instance, the proton on the nitrogen in the keto form will have a different chemical shift than the hydroxyl proton in the enol form. The interconversion between tautomers is a relatively slow process on the NMR timescale, which allows for the detection of individual tautomers.[6][11]

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions of the keto and enol forms differ due to their distinct conjugation systems. This results in different absorption maxima (λmax) in their UV-Vis spectra.[12][13] By comparing the spectrum of a tautomeric mixture to those of "fixed" derivatives (e.g., N-methylated for the keto form and O-methylated for the enol form), the equilibrium constant can be determined.[14][15][16]

X-ray Crystallography: This technique provides unambiguous structural information in the solid state.[14][15][16] While solution-state and solid-state structures can differ, crystallographic data can definitively identify the preferred tautomer in the crystalline form and reveal key intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer.[7]

Computational Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[17][18][19] These methods can calculate the Gibbs free energy of each tautomer in the gas phase and in various solvents, providing a theoretical estimation of the equilibrium constant.[20] This computational approach is especially useful for understanding the influence of different substituents and solvent environments on the tautomeric equilibrium.[17][21]

Key Factors Influencing Tautomeric Equilibrium

The delicate balance between the keto and enol forms is influenced by a confluence of factors:

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomer.[11][21] Generally, polar solvents tend to favor the more polar tautomer.[11][20] For many β-dicarbonyl compounds, the keto form is considered more polar and is thus stabilized in polar solvents.[11] However, this is not a universal rule, and the relative polarities of the keto and enol forms of 2-hydroxy-1,7-naphthyridine derivatives must be carefully considered.[22] Hydrogen bond donating and accepting properties of the solvent can also significantly impact the equilibrium by selectively stabilizing one tautomer over the other through intermolecular hydrogen bonds.[3][23]

Substituent Effects

The electronic nature of substituents on the naphthyridine ring can profoundly influence the tautomeric equilibrium.[16][24] Electron-withdrawing groups can affect the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby shifting the equilibrium.[16] The position of the substituent is also critical, as its inductive and resonance effects will vary depending on its location on the ring system.[24]

Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding can significantly stabilize the enol form.[3] In 2-hydroxy-1,7-naphthyridine, a hydrogen bond can form between the hydroxyl group at the 2-position and the nitrogen at the 1-position. This chelation effect can make the enol form more favorable than it would be otherwise.

Experimental Protocols

Synthesis of 2-Hydroxy-1,7-Naphthyridine Derivatives

A general and effective method for the synthesis of 2-hydroxy-1,7-naphthyridine derivatives involves the cyclocondensation of appropriate starting materials. While specific procedures vary depending on the desired substituents, a common approach is the reaction of a substituted 2-aminopyridine with a β-ketoester, such as ethyl acetoacetate, often under acidic conditions.[25]

General Protocol:

-

To a mixture of the substituted 2-aminopyridine (0.1 mol) and the β-ketoester (0.1 mol), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Isolate the crude product by filtration.

-

Purify the product by recrystallization from a suitable solvent or by column chromatography.

Caption: A generalized workflow for the synthesis of 2-hydroxy-1,7-naphthyridine derivatives.

Determination of Tautomeric Equilibrium by ¹H NMR

Protocol:

-

Prepare solutions of the 2-hydroxy-1,7-naphthyridine derivative at a known concentration (e.g., 10 mg/mL) in a series of deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

Acquire the ¹H NMR spectrum for each solution at a constant temperature.

-

Identify the characteristic signals corresponding to the keto and enol tautomers.

-

Integrate the signals for a non-exchangeable proton present in both tautomers (e.g., a proton on the naphthyridine ring).

-

Calculate the molar ratio of the two tautomers from the integral values.

-

The equilibrium constant (KT) is the ratio of the concentration of the enol form to the keto form.

Table 1: Hypothetical ¹H NMR Data for a 2-Hydroxy-1,7-Naphthyridine Derivative

| Solvent | Keto Form (%) | Enol Form (%) | KT ([Enol]/[Keto]) |

| CDCl₃ | 70 | 30 | 0.43 |

| Acetone-d₆ | 55 | 45 | 0.82 |

| DMSO-d₆ | 40 | 60 | 1.50 |

| CD₃OD | 30 | 70 | 2.33 |

Implications for Drug Development

The tautomeric state of a 2-hydroxy-1,7-naphthyridine derivative is not merely a structural feature but a critical determinant of its biological activity. The different tautomers will present distinct pharmacophores to a biological target, leading to potentially different binding affinities and modes of action. For instance, the hydrogen bonding pattern of the enol form (a hydrogen bond donor) is fundamentally different from that of the keto form (a hydrogen bond acceptor at the carbonyl oxygen and a donor at the ring nitrogen).

Furthermore, physicochemical properties such as solubility, lipophilicity, and membrane permeability can be significantly influenced by the predominant tautomeric form. A comprehensive understanding and, ideally, control of the tautomeric equilibrium are therefore essential for the rational design and optimization of 2-hydroxy-1,7-naphthyridine-based drug candidates. For example, derivatives of 1,7-naphthyridine have been investigated as inhibitors of PIP4K2A, a lipid kinase implicated in tumor inhibition, with IC50 values ranging from 0.066 to 18.0 μM.[1][26] The specific tautomeric form present under physiological conditions will undoubtedly influence this inhibitory activity.

Conclusion

The tautomerism of 2-hydroxy-1,7-naphthyridine derivatives is a multifaceted phenomenon with profound implications for their chemical and biological properties. A thorough characterization of the tautomeric equilibrium, utilizing a combination of spectroscopic and computational methods, is a prerequisite for any drug discovery program centered on this important heterocyclic scaffold. By understanding and harnessing the factors that govern this equilibrium, medicinal chemists can more effectively design and synthesize novel 1,7-naphthyridine derivatives with enhanced therapeutic potential.

References

-

Cook, G. P., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 84(11), 1827. [Link]

-

Charif, I. E., Mekelleche, S. M., & Villemin, D. (2009). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. Journal of Theoretical and Computational Chemistry, 08(02), 297–310. [Link]

-

Novak, P., Vikić-Topić, D., Meić, Z., & Kovaček, D. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta, 73(4), 1153–1170. [Link]

-

Owsicka, A., & Błaszczak-Świątkiewicz, K. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(21), 6669. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Nagy, P. I. (2000). Theoretical studies of the tautomeric equilibria for five-member N-heterocycles in the gas phase and in solution. Journal of Molecular Structure: THEOCHEM, 501-502, 447–463. [Link]

-

Feltman, P. M., & Cook, A. G. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 84(11), 1827. [Link]

-

Forlani, L., Cristoni, G., Boga, C., Del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198–215. [https://www.semantic scholar.org/paper/Reinvestigation-of-the-tautomerism-of-some-2-Forlani-Cristoni/1f07e5d8a9b3a0b4b2c019d3f18e11e0e8e6e5f1]([Link] scholar.org/paper/Reinvestigation-of-the-tautomerism-of-some-2-Forlani-Cristoni/1f07e5d8a9b3a0b4b2c019d3f18e11e0e8e6e5f1)

-

Claramunt, R. M., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169–249. [Link]

-

Barlin, G. B., & Young, A. C. (1971). Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines: 6-hydroxy-2,3-bis(methoxycarbonyl)-pyridine and 5-cyano-2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine. Journal of the Chemical Society B: Physical Organic, 2323. [Link]

-

Forlani, L., Cristoni, G., Boga, C., Del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198–215. [Link]

-

Forlani, L., Cristoni, G., Boga, C., Del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 11, 198-215. [Link]

-

Alkorta, I., & Elguero, J. (2002). Influence of intermolecular hydrogen bonds on the tautomerism of pyridine derivatives. The Journal of Organic Chemistry, 67(5), 1515–1519. [Link]

-

Claramunt, R. M., & Elguero, J. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49, 169-249. [Link]

-

Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia. [Link]

-

Owsicka, A., & Błaszczak-Świątkiewicz, K. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(21), 6669. [Link]

-

Eckhardt, M., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2538–2544. [Link]

-

Truckses, E. M., & Williams, K. M. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). Journal of Agricultural and Food Chemistry, 70(7), 2372–2378. [Link]

-

Gürbüz, D., et al. (2012). Synthesis and Keto-Enol Tautomerism in N-(2-Hydroxy-1-Naphthylidene)Anils. Journal of the Korean Chemical Society, 56(2), 241-247. [Link]

-

Kaczor, A. A., & Pihlaja, K. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Molecules, 26(21), 6649. [Link]

-

Kumar, A., et al. (2013). Synthesis of 1,8-Napthyridine derivatives and their evaluation as possible antiepileptic agents. ResearchGate. [Link]

-

Abdullahi, M., et al. (2021). Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. Scientific Reports, 11(1), 19551. [Link]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]

-

Nawrocka, W., et al. (2007). SYNTHESIS AND IN VITRO ANTIPROLIFERATIVE SCREENING OF NEW 2,7-NAPHTHYRIDINE-3-CARBOXYLIC ACID HYDRAZIDE DERIVATIVES. Archiv der Pharmazie, 340(12), 658-664. [Link]

-

da Silva, A. B. F., et al. (2018). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of the Brazilian Chemical Society, 29(10), 2133-2144. [Link]

-

Błaszczak-Świątkiewicz, K., et al. (2022). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Katritzky, A. R., & El-Gendy, B. E. D. M. (1991). Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES, 32(2), 329. [Link]

-

Kaczor, A. A., & Pihlaja, K. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. ResearchGate. [Link]

-

Elguero, J., & Claramunt, R. M. (2021). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Journal of the Mexican Chemical Society, 65(4). [Link]

-

Karczmarzyk, Z., et al. (2020). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Journal of Molecular Modeling, 26(11), 305. [Link]

-

Kiliç, H. (2008). Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 175–185. [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved from [Link]

-

Bolshakov, G. F., Vatago, V. S., & Agrest, F. B. (1971). Ultraviolet Spectra of Heteroorganic Compounds. DTIC. [Link]

-

Cobo, J., et al. (2005). 1,6- and 1,7-naphthyridines. IV. Synthesis of hydroxycarboxamide derivatives. Journal of Heterocyclic Chemistry, 42(4), 635-643. [https://www.semantic scholar.org/paper/1%2C6--and-1%2C7-naphthyridines.-IV.-Synthesis-of-Cobo-Nogueras/73a901e194a86a0b5b19688b5065a2503d21b068]([Link] scholar.org/paper/1%2C6--and-1%2C7-naphthyridines.-IV.-Synthesis-of-Cobo-Nogueras/73a901e194a86a0b5b19688b5065a2503d21b068)

-

Santo, M. V., et al. (2003). Spectroscopic and theoretical studies of derivatives of 1,6- and 1,7-naphthyridines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(6), 1309-1317. [Link]

-

Antonov, L. (2020). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. ResearchGate. [Link]

-

Żurek, E., et al. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][11]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Acta Crystallographica Section C Crystal Structure Communications, 64(Pt 10), o565-o569. [https://www.semantic scholar.org/paper/Keto-enol-tautomerism-in-crystals-of-1%2C1-dioxide-Żurek-Jasiński/8a425a4d96c97c11f77d3f1134015f606830743b]([Link] scholar.org/paper/Keto-enol-tautomerism-in-crystals-of-1%2C1-dioxide-Żurek-Jasiński/8a425a4d96c97c11f77d3f1134015f606830743b)

-

LibreTexts. (2023). Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Mahmoudi Aval, M., et al. (2017). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Physical Chemistry Research, 5(1), 1-16. [https://www.semantic scholar.org/paper/Comparison-of-Tautomerization%2C-Vibrational-Spectra-Aval-Nakhaeipour/16149d5c6439e7135e691238914c622c2a0d9279]([Link] scholar.org/paper/Comparison-of-Tautomerization%2C-Vibrational-Spectra-Aval-Nakhaeipour/16149d5c6439e7135e691238914c622c2a0d9279)

-

LibreTexts. (2019). 9.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Al-Hamdany, R., & Al-Rawi, A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Journal of Applicable Chemistry, 2(4), 795-802. [Link]

-

Al-Masoudi, N. A., et al. (2010). Spectroscopic study and semi-empirical calculations of Tautomeric Forms of schiff Bases Derived from 2-hydroxy- -naphthaldehyde and substituted 2-aminothiophene. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Influence of intermolecular hydrogen bonds on the tautomerism of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

- 12. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. [PDF] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Theoretical studies of the tautomeric equilibria for five-member N-heterocycles in the gas phase and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. worldscientific.com [worldscientific.com]

- 21. fulir.irb.hr [fulir.irb.hr]

- 22. pubs.acs.org [pubs.acs.org]

- 23. diverdi.colostate.edu [diverdi.colostate.edu]

- 24. Effect of unsaturated electron-withdrawing substituents on the tautomerism of 2-hydroxypyridines: 6-hydroxy-2,3-bis(methoxycarbonyl)-pyridine and 5-cyano-2,3-dihydro-6-hydroxy-4-methylfuro[2,3-b]pyridine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

keto-enol tautomerism of hydroxynaphthyridines

An In-depth Technical Guide to the Lactam-Lactim Tautomerism of Hydroxynaphthyridines for Drug Discovery

Abstract

The naphthyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] When substituted with a hydroxyl group, these molecules exhibit prototropic tautomerism, existing in a dynamic equilibrium between lactam (pyridone) and lactim (hydroxy) forms. This equilibrium is not a mere chemical curiosity; it is a critical determinant of a molecule's physicochemical properties and, consequently, its pharmacological profile. The distinct tautomers are separate chemical entities with different shapes, hydrogen bonding capabilities, pKa values, and lipophilicity, which collectively govern their interaction with biological targets and their ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Misidentification of the predominant tautomeric form can lead to flawed structure-activity relationship (SAR) models and costly failures in the drug development pipeline. This guide provides a comprehensive framework for understanding, characterizing, and strategically managing the lactam-lactim tautomerism of hydroxynaphthyridines, synthesizing field-proven insights from analogous, well-studied heterocyclic systems to empower researchers in drug discovery.

The Naphthyridine Core and its Tautomeric Potential

Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms. The relative positions of these nitrogen atoms give rise to several isomers (e.g., 1,5-, 1,8-, 2,6-naphthyridine), each offering a unique vector space for substitution and molecular recognition. The introduction of a hydroxyl group at a position α or γ to a ring nitrogen (e.g., at the 2-, 4-, 5-, or 7-positions) enables the tautomeric equilibrium.